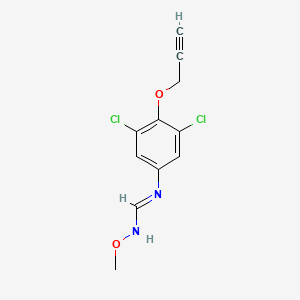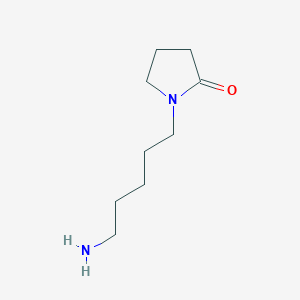![molecular formula C7H9N7 B14347726 (3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine CAS No. 91846-38-7](/img/structure/B14347726.png)
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a triazine ring and an ethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid (HNO₂) and subsequent intramolecular cyclization . This method provides a straightforward route to obtain the target compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Microwave-assisted synthesis and solid-phase synthesis are potential methods for industrial production due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include azo compounds from oxidation, hydrazine derivatives from reduction, and substituted triazine derivatives from nucleophilic substitution .
Scientific Research Applications
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (3-ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This is particularly relevant in its anticancer activity, where it induces DNA damage in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[5,4-e][1,2,4]triazines: These compounds share a similar core structure but may have different substituents, leading to variations in their reactivity and applications.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure but differ in the position and type of nitrogen atoms in the rings.
Uniqueness
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine is unique due to the presence of the ethyl group at the 3-position and the hydrazine group at the 5-position.
Properties
CAS No. |
91846-38-7 |
|---|---|
Molecular Formula |
C7H9N7 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
(3-ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine |
InChI |
InChI=1S/C7H9N7/c1-2-4-11-5-6(12-8)9-3-10-7(5)14-13-4/h3H,2,8H2,1H3,(H,9,10,12,14) |
InChI Key |
GAUWLDZVWRWPQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N=CN=C2NN)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)

![2-(Cyclohex-1-en-1-yl)-N-[2-(4-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B14347660.png)

![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)


![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)


![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)

